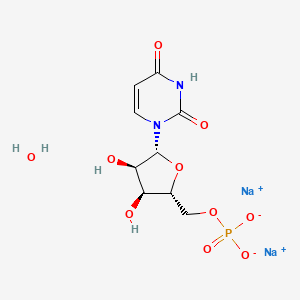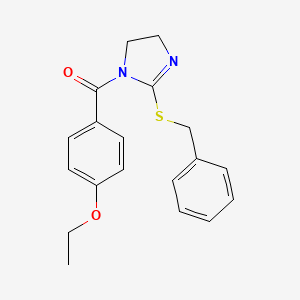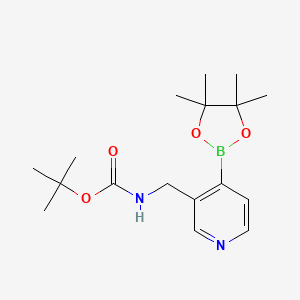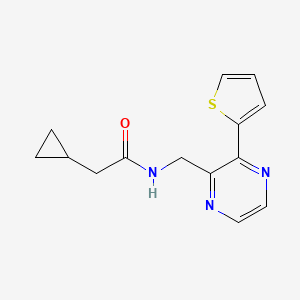
Uridine 5'-monophosphate disodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5’-monophosphate (UMP) is a ribonucleotide . It is formed via decarboxylation of orotidine-5’-monophosphate (5’-OMP) by OMP decarboxylase . UMP is further phosphorylated by UMP-CMP kinase to form UDP and UTP during nucleic acid biosynthesis . It contains the nucleobase uracil along with the ribose sugar and a phosphate group . UMP dietary supplementation enhances neurotransmitter release and neurite outgrowth and also promotes membrane phosphatide production in adult rats .
Synthesis Analysis
Uridine 5′-monophosphate is a pyrimidine mononucleotide. It is formed by decarboxylation of orotidine 5′-monophosphate . UMP is further converted to UTP (uridine 5′-triphosphate) using kinases .Molecular Structure Analysis
The molecular formula of Uridine 5’-monophosphate disodium salt hydrate is C9H11N2Na2O9P . The molecular weight is 368.15 . The structure of this compound has been determined and analyzed in several studies .Chemical Reactions Analysis
Uridine monophosphate is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This decarboxylation reaction is extremely slow when uncatalyzed, but adequately catalyzed, the reaction takes place once per second .Physical And Chemical Properties Analysis
Uridine 5’-Monophosphate Disodium Salt Hydrate is a white to almost white powder to crystal . It is soluble in water . The specific rotation is -11.0 to -17.0 deg (C=1, H2O) (calculated on anhydrous substance) .Scientific Research Applications
Cholesterol and Lipid Metabolism Research
This compound has been used to study the effect of pyrimidine synthesis inhibitors, like 5-azacytidine, on cholesterol and lipid metabolism. This application is crucial for understanding metabolic diseases and developing therapeutic strategies .
Intestinal Bacteria Growth
Researchers have utilized Uridine 5’-monophosphate disodium salt hydrate to investigate the impact of nucleotides on the growth of specific intestinal bacteria. This is significant for microbiome studies and can influence probiotic or dietary recommendations .
Crystal Structure Analysis
The compound has been part of studies to determine and analyze the crystal structure of layered series hydrates, which is important in materials science and chemistry for understanding molecular interactions and designing new materials .
Nanocomposite Hydrogel Formation
It has been used as a cross-linking agent in the formation of nanocomposite hydrogels with chitosan chloride solutions. This application is relevant in the field of nanotechnology for creating materials with unique properties for medical or industrial use .
Mechanism of Action
Safety and Hazards
Future Directions
The crystal structure of Uridine 5’-monophosphate disodium salt hydrate and its layered hydrates have been determined and analyzed . The effect of water molecules and metal ions on the crystal structure and stability was investigated . It was found that the coexistence of relatively rigid architectures constructed by host molecules and flexible interlayer regions was a key factor to the formation of these hydrates . Future research could further explore these properties and their implications.
properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOORDQZBSXBBP-LLWADOMFSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-monophosphate disodium salt hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)

![6-{5-[6-(Trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2959088.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)